molecular formula C6H5N5O3 B12930936 6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione CAS No. 46278-84-6

6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione

Cat. No.: B12930936
CAS No.: 46278-84-6
M. Wt: 195.14 g/mol
InChI Key: SWGXUPWNENQSSE-UHFFFAOYSA-N
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Description

6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione is a versatile pyrimidopyrimidine scaffold of significant interest in synthetic and medicinal chemistry research. This compound belongs to a class of fused, nitrogen-rich heterocycles known as bicyclic 6+6 systems, which are recognized for their diverse biological activities and synthetic utility . Researchers value this scaffold for its potential as a key intermediate in the development of novel therapeutic agents. Compounds based on the pyrimidopyrimidine structure have demonstrated a wide range of biological activities in scientific studies, including serving as kinase inhibitors , antimicrobial agents , and exhibiting antitumor properties . Furthermore, related tricyclic pyridodipyrimidine systems have shown potential as cytotoxic, antioxidant, and antimicrobial agents . The molecule's structure makes it a valuable synthon for constructing more complex polycyclic systems for probing biological pathways or screening for new pharmaceuticals . This product is intended for research purposes in laboratory settings only. It is strictly for in vitro studies and is not classified as a drug. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

46278-84-6

Molecular Formula

C6H5N5O3

Molecular Weight

195.14 g/mol

IUPAC Name

6-amino-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8-trione

InChI

InChI=1S/C6H5N5O3/c7-5-8-1-2(3(12)10-5)9-6(14)11-4(1)13/h(H3,7,8,10,12)(H2,9,11,13,14)

InChI Key

SWGXUPWNENQSSE-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=O)NC(=O)N1)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Multicomponent Reactions

Multicomponent reactions are efficient for synthesizing complex molecules in a single step. For pyrimidopyrimidines, these reactions typically involve barbituric acid or its derivatives, urea or thiourea, and aromatic aldehydes. However, specific procedures for this compound are less documented.

Stepwise Synthesis

Stepwise synthesis involves multiple steps, including alkylation, nitration, reduction, and cyclization. For example, starting with methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, alkylation with n-butyl iodide followed by nitration and reduction can lead to the formation of aminopyrimidine derivatives. These can then be cyclized with urea to form pyrimidopyrimidines.

Analysis of Synthetic Methods

Method Yield Conditions Advantages/Disadvantages
Multicomponent Reaction High (up to 90%) Simple, one-pot, various catalysts Limited specificity for certain derivatives
Stepwise Synthesis Variable (50-80%) Multiple steps, specific conditions for each step More control over intermediate steps

Research Findings and Challenges

Research on pyrimidopyrimidines highlights their potential in medicinal chemistry, particularly as inhibitors or modulators of biological targets. However, the synthesis of specific derivatives like this compound poses challenges due to the lack of detailed procedures and the need for efficient catalysts or conditions.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine rings.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of multiple nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • The compound has been studied for its potential as an inhibitor of specific kinases involved in cancer cell proliferation. It has shown promising results in inhibiting tyrosine kinases and cyclin-dependent kinases, which are crucial for cell cycle regulation and survival.
  • Antiviral Properties
    • Research indicates that derivatives of pyrimidine compounds exhibit antiviral activities. The structural characteristics of 6-amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione may provide a scaffold for developing new antiviral agents targeting viral replication mechanisms .
  • Enzyme Inhibition
    • The compound's ability to inhibit various enzymes makes it a candidate for further studies in enzyme inhibition assays. Its interaction with molecular targets can lead to significant changes in cellular processes that are vital for disease management .

Biological Significance

The biological significance of this compound lies in its pharmacological properties:

  • Selective Inhibition : It has been noted for its selective inhibition against epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers. This selectivity enhances its potential as a targeted therapy .
  • Mechanism of Action : The mechanism involves binding to specific sites on target proteins, leading to altered signaling pathways that can inhibit tumor growth and induce apoptosis in malignant cells .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives similar to this compound:

  • In Vitro Studies : Laboratory experiments demonstrated significant cytotoxic effects on cancer cell lines when treated with this compound and its derivatives.
  • Animal Models : Preclinical trials using animal models have shown reduced tumor size and improved survival rates when administered the compound as part of a treatment regimen.

Mechanism of Action

The mechanism of action of 6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Pyrimido[4,5-d]pyrimidine Derivatives

  • 1,3-Dialkyl-6-amino-(naphthalen-1-ylmethyl)pyrimido[4,5-d]pyrimidine-2,4,5-trione Structural Differences: The [4,5-d] ring fusion (vs. [5,4-d] in the target compound) alters substituent positions. A naphthylmethyl group at C6 enhances steric bulk and aromatic interactions . Synthesis: Multi-component reactions involving aldehydes and urea derivatives yield 60–70% product .
  • Applications: Evaluated for pharmacological activity due to its hybrid aromatic-heterocyclic framework .

Substituted Dihydropyrimidine-triones

  • 1,3-Dimethyl-5-(4-methylphenyl)-dihydropyrimido[4,5-d]pyrimidine-trione (Compound 4j) Properties: Methyl groups at N1/N3 and a 4-methylphenyl group at C5 increase lipophilicity (logP ~2.25) compared to the amino-substituted target compound. Melting point >300°C indicates high thermal stability . Spectral Data: IR peaks at 1687 cm⁻¹ (C=O) and 1601 cm⁻¹ (C=N) confirm trione and aromatic characteristics .

Barbituric Acid Derivatives

  • 5,5-Diethylbarbituric Acid (Pyrimidine-2,4,6(1H,3H,5H)-trione)
    • Comparison : Lacks the fused bicyclic system, reducing structural complexity. Exhibits higher acidity (pKa ~7.5) due to electron-withdrawing trione groups, making it a benchmark for gas-phase acidity studies .

Data Table: Key Compounds and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Key Properties/Applications Reference ID
6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione C₆H₅N₅O₃ ~207 (estimated) Amino at C6, trione at C2/C4/C8 Chlorination + amine substitution Hydrogen-bonding motifs, drug intermediate
1,3-Dimethyl-5-(4-methylphenyl)-dihydropyrimido[4,5-d]pyrimidine-trione (4j) C₁₅H₁₆N₄O₃ 300.32 Methyl at N1/N3, 4-methylphenyl Multi-component reaction High thermal stability (>300°C)
5-Styryl-pyrimido[4,5-d]pyrimidine-trione (Compound 1) C₁₄H₁₂N₄O₃ 284.27 Styryl at C5 Condensation reaction Pharmacological candidate
5,5-Diethylbarbituric Acid C₈H₁₂N₂O₃ 184.20 Diethyl at C5, trione Commercial synthesis Acidity studies, sedative

Biological Activity

6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrimidine family and exhibits a unique bicyclic structure characterized by multiple nitrogen atoms, which contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C6_6H5_5N5_5O3_3
  • Molecular Weight : 195.14 g/mol
  • CAS Number : 46278-84-6
  • IUPAC Name : 6-amino-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8-trione

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit key enzymes involved in cell proliferation and survival, such as:

  • Tyrosine Kinases
  • Cyclin-dependent Kinases (CDKs)

These interactions can lead to altered cellular processes, making it a candidate for further investigation in cancer therapy and other diseases.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • It has shown potent inhibition against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.
  • In vitro studies indicated IC50_{50} values as low as 6.91 nM against mutant EGFR kinases .

Antimicrobial Activity

The compound also displays antimicrobial properties. In studies evaluating its efficacy against several microbial strains including E. coli, S. aureus, and K. pneumoniae, it demonstrated substantial inhibition at concentrations ranging from 0.5 to 256 µg/mL .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is evidence suggesting that this compound may possess anti-inflammatory properties. It has been studied for its potential to reduce inflammatory markers in various models .

Research Findings and Case Studies

Study Findings Cell Lines Tested IC50_{50} Values
Almehizia et al. Significant anticancer activityMCF-7, A549, HepG26.91 nM (EGFR mutant)
Jame et al. High cytotoxicity against HepG2HepG2, HCT-116>100 µM (various compounds)
Patil et al. Inhibition of HBV DNA replicationHBV-infected cellsNot specified

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione?

Answer:
The compound is typically synthesized via Mannich base reactions or cyclocondensation of 6-amino-1,3-dimethyluracil with ketones or aldehydes under acidic conditions. For example, describes a two-step synthesis involving Vilsmeier formylation to introduce aryl substituents at the 6-position . Reaction conditions (e.g., temperature, solvent, stoichiometry) must be rigorously optimized to avoid side products like dimeric pyridopyrimidines .

Key parameters:

  • Solvent: Ethanol or DMF for solubility and reactivity.
  • Catalyst: Acidic conditions (e.g., HCl, acetic acid) to promote cyclization.
  • Characterization: Confirm intermediates via 1H NMR^1 \text{H NMR} (e.g., δ 4.91 ppm for 5-H in related analogs) .

Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Answer:
Multi-spectral validation is critical:

  • 1H NMR^1 \text{H NMR}: Look for NH proton signals (δ 8.29–10.99 ppm) and aromatic protons (δ 7.21–7.34 ppm) in CDCl3_3/DMSO mixtures .
  • IR: Confirm carbonyl stretches (1695–1748 cm1^{-1}) and NH vibrations (3120–3486 cm1^{-1}) .
  • Elemental analysis: Match calculated vs. experimental values for C, H, N (e.g., C 52.55% vs. 52.49% in analog 4b) .

Advanced: How can researchers resolve contradictions in spectral data between synthesized batches?

Answer:
Contradictions often arise from solvent effects , tautomerism , or impurities . Mitigation strategies:

  • Variable-temperature NMR: Resolve dynamic proton exchange (e.g., NH tautomers) .
  • HPLC-MS: Detect low-level impurities (e.g., unreacted uracil precursors) using a C18 column and ammonium acetate buffer (pH 6.5) .
  • Crystallography: Compare experimental XRD data with computational models (e.g., PubChem entries for related structures) .

Advanced: What experimental design considerations are critical for studying the compound’s stability under varying pH conditions?

Answer:

  • Buffer selection: Use ammonium acetate (pH 6.5) for near-neutral conditions or phosphate buffers for broader pH ranges .
  • Degradation markers: Monitor hydrolysis products (e.g., pyrimidine ring-opening) via LC-MS at 254 nm.
  • Temperature control: Stability studies at 25°C (ambient) vs. 40°C (accelerated) to model shelf-life .

Basic: What purity assessment methods are recommended for this compound?

Answer:

  • Elemental analysis: Ensure <0.3% deviation from theoretical C/H/N values (e.g., C 66.65% vs. 66.50% in analog 21) .
  • HPLC: Use a mobile phase of acetonitrile/water (70:30) with 0.1% TFA; purity >95% is acceptable for biological assays .

Advanced: How can researchers optimize the compound’s synthetic yield when scaling up from milligram to gram quantities?

Answer:

  • Reaction monitoring: Use in-situ FTIR to track carbonyl intermediate formation .
  • Crystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal yield (55% in ) .
  • Workup: Replace column chromatography with recrystallization to minimize product loss .

Advanced: What strategies are used to analyze the compound’s inhibitory activity against protein aggregation (e.g., SOD1 mutants)?

Answer:

  • EC50_{50} determination: Use a Thioflavin-T fluorescence assay with mutant SOD1 at 37°C. Compare with reference compounds (e.g., EC50_{50} = 3.36 μM for analog 21 vs. >32 μM for analog 37) .
  • Dose-response curves: Fit data to a sigmoidal model (Hill coefficient >1 suggests cooperativity) .

Basic: What safety precautions are necessary when handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
  • First aid: For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
  • Waste disposal: Neutralize acidic byproducts before aqueous disposal .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking studies: Use PyMOL or AutoDock to model binding to SOD1 (PDB ID: 6RX) .
  • MD simulations: Assess stability of hydrogen bonds (e.g., between NH groups and Asp101) over 100 ns trajectories.

Advanced: What synthetic routes enable functionalization at the 6-amino position for SAR studies?

Answer:

  • Mannich reactions: Introduce aryl/alkyl groups via formaldehyde-mediated coupling (e.g., 6-((6-amino...)methyl derivatives in ) .
  • Protection/deprotection: Use Boc groups for selective amination, followed by TFA cleavage .

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